molecular formula C17H13N3 B11854813 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline CAS No. 127621-35-6

5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline

Cat. No.: B11854813
CAS No.: 127621-35-6
M. Wt: 259.30 g/mol
InChI Key: JDLIHCYBHLTNTD-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline: is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a triazole ring fused with a quinoline ring, with a methyl group at the 5-position and a phenyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of microwave-mediated, catalyst-free synthesis has also been explored to achieve efficient production with high yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce triazoloquinoline derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate DNA, disrupting the replication process and leading to cell death . It also modulates the activity of specific enzymes, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Uniqueness:

5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the methyl and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline (CAS 86625-51-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, anticonvulsant, and DNA-intercalating activities, supported by relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H13N3C_{17}H_{13}N_3. The compound features a triazole ring fused to a quinoline structure, which is known to influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating significant cytotoxic activity .
  • Mechanism of Action : The anticancer activity is attributed to its ability to intercalate with DNA and inhibit topoisomerase II (Topo II), which is crucial for DNA replication and transcription. The compound exhibited higher intercalation activity compared to other derivatives in its class .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (μM)
HepG26.29
HCT-1162.44

Anticonvulsant Activity

The anticonvulsant properties of related triazoloquinoline derivatives have also been explored. In one study involving a series of synthesized derivatives:

  • Maximal Electroshock Test : A derivative similar to this compound was found to have an ED50 value of 6.5 mg/kg with a protective index significantly higher than that of phenytoin . This suggests that modifications in the triazoloquinoline framework can enhance anticonvulsant efficacy.

DNA Intercalation and Topoisomerase Inhibition

The ability of this compound to intercalate into DNA has been demonstrated through various assays:

  • Intercalation Studies : The compound showed promising intercalating properties with binding affinities that suggest effective interaction with the DNA double helix. This property is critical for its potential use as an anticancer agent as it may lead to the disruption of cancer cell proliferation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Study on Anticancer Activity : Research indicated that substituents on the triazoloquinoline structure significantly affect cytotoxicity against cancer cells. The presence of specific functional groups enhanced binding affinity and biological activity against targeted receptors in cancer cells .
  • Anticonvulsant Efficacy : The evaluation of various derivatives revealed that structural modifications could lead to improved anticonvulsant properties while maintaining low neurotoxicity levels, making them potential candidates for further drug development .

Properties

CAS No.

127621-35-6

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

5-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C17H13N3/c1-12-11-16-18-19-17(13-7-3-2-4-8-13)20(16)15-10-6-5-9-14(12)15/h2-11H,1H3

InChI Key

JDLIHCYBHLTNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)C4=CC=CC=C4

Origin of Product

United States

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